molecular formula C24H20O7P2 B3363682 Tetraphenyl pyrophosphate CAS No. 10448-49-4

Tetraphenyl pyrophosphate

Cat. No.: B3363682
CAS No.: 10448-49-4
M. Wt: 482.4 g/mol
InChI Key: UQSHIDHNLKIYGN-UHFFFAOYSA-N
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Description

Tetraphenyl pyrophosphate is an organic compound with the molecular formula C24H20O7P2. It is a derivative of pyrophosphoric acid, where four phenyl groups are attached to the pyrophosphate backbone. This compound is known for its role as a phosphorylation reagent in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenyl pyrophosphate can be synthesized through the reaction of diphenylchlorophosphate with water. The process involves heating 10 moles of diphenylchlorophosphate to 70°C under nitrogen and adding 5 moles of water over five hours. The temperature is maintained at 75°C during the addition. After the addition, the mixture is kept at 75-80°C for one hour, then raised to 120°C for three hours, and finally to 140°C for another three hours. The product is obtained as a reddish-orange oil with a yield of 98.7% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and precise temperature control to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Tetraphenyl pyrophosphate primarily undergoes phosphorylation reactions. It can act as a phosphorylating agent, transferring its phosphate groups to other molecules.

Common Reagents and Conditions:

    Phosphorylation: Common reagents include alcohols, phenols, and amines. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form phenol and pyrophosphoric acid derivatives.

Major Products:

Scientific Research Applications

Tetraphenyl pyrophosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for phosphorylation reactions, aiding in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme mechanisms, particularly those involving phosphorylation and dephosphorylation processes.

    Medicine: this compound is used in the development of pharmaceutical intermediates and as an adjunct in chemotherapy to prevent nausea and vomiting caused by certain drugs.

    Industry: It serves as an intermediate in the synthesis of specialty chemicals and materials

Mechanism of Action

Tetraphenyl pyrophosphate exerts its effects through the transfer of phosphate groups to target molecules. This phosphorylation process involves the formation of a covalent bond between the phosphate group of this compound and the hydroxyl or amino group of the target molecule. The molecular targets include enzymes and other proteins that undergo phosphorylation, which can alter their activity, stability, or interactions with other molecules .

Comparison with Similar Compounds

    Tetraethyl pyrophosphate: Another pyrophosphate derivative with ethyl groups instead of phenyl groups.

    Triphenyl phosphate: A related compound with three phenyl groups attached to a single phosphate group.

Comparison:

This compound stands out due to its specific structure and reactivity, making it a valuable reagent in various scientific and industrial applications.

Properties

IUPAC Name

diphenoxyphosphoryl diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O7P2/c25-32(27-21-13-5-1-6-14-21,28-22-15-7-2-8-16-22)31-33(26,29-23-17-9-3-10-18-23)30-24-19-11-4-12-20-24/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSHIDHNLKIYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O7P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400463
Record name Tetraphenyl pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10448-49-4
Record name Tetraphenyl pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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